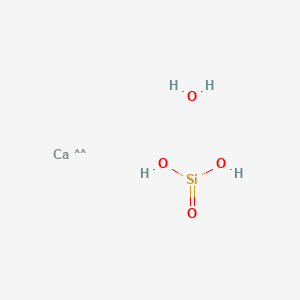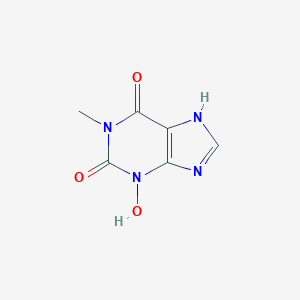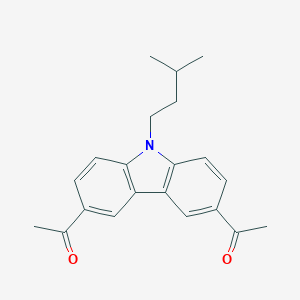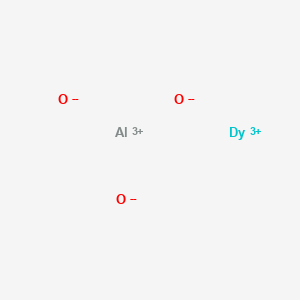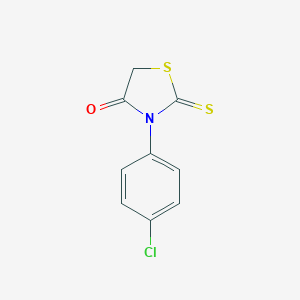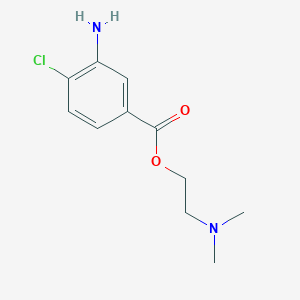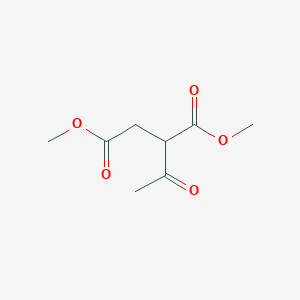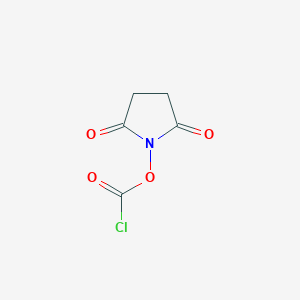
2,5-Dioxopyrrolidin-1-YL chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-YL chloroformate: is a chemical compound with the molecular formula C₅H₄ClNO₄ It is also known by its IUPAC name, 1-[(chlorocarbonyl)oxy]-2,5-pyrrolidinedione This compound is a derivative of pyrrolidine and is characterized by the presence of a chloroformate functional group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL chloroformate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate derivative. The general reaction scheme is as follows:
2,5-Dioxopyrrolidin-1-yl+Phosgene→2,5-Dioxopyrrolidin-1-YL chloroformate
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The process may also include purification steps to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxopyrrolidin-1-YL chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dioxopyrrolidin-1-yl and carbon dioxide.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form carbamates.
Alcohols: Reaction with alcohols in the presence of a base to form carbonates.
Thiols: Reaction with thiols to form thiocarbonates.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-YL chloroformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbamates and carbonates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or to facilitate conjugation reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-YL chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack by various substrates. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a chloroformate group.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Contains a cyano group and is used in the synthesis of heterocyclic compounds.
Uniqueness: 2,5-Dioxopyrrolidin-1-YL chloroformate is unique due to its chloroformate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis and various scientific applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZKCWZPSNZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

